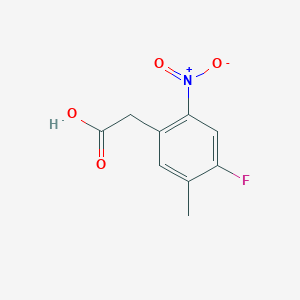

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile

Descripción general

Descripción

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile, also known as 4CPOBN, is a compound that is widely used in scientific research due to its unique properties. It is an organic compound that is composed of nitrogen, carbon, and chlorine atoms. 4CPOBN has a variety of applications, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Field : Biomedical Research .

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their significant potential in biomedical applications .

- Field : Life Science .

- Application Summary : tert-Butyl 4-Chloropyridin-3-ylcarbamate is a high-quality compound provided by Amerigo Scientific, a specialist distributor serving life science .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in life science research are not specified in the source .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Applications of tert-Butyl 4-Chloropyridin-3-ylcarbamate

- Field : Pharmaceutical Chemistry .

- Application Summary : The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .

- Field : Medicinal Chemistry .

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

- Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in cancer treatment are not specified in the source .

Development of Fused and Substituted Pyrimidine Derivatives

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

Discovery of Pyrazolo Pyrimidine Derivatives

- Field : Chemical Research .

- Application Summary : (4-CHLOROPYRIDIN-3-YL)METHANAMINE is a chemical compound with the CAS Number: 874821-38-2 . It is used in various chemical research applications .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in chemical research are not specified in the source .

- Field : Chemical Research .

- Application Summary : 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol is a chemical compound provided by Sigma-Aldrich . It is used in various chemical research applications .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in chemical research are not specified in the source .

(4-CHLOROPYRIDIN-3-YL)METHANAMINE

3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol

Propiedades

IUPAC Name |

4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696467 | |

| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

CAS RN |

890100-84-2 | |

| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)